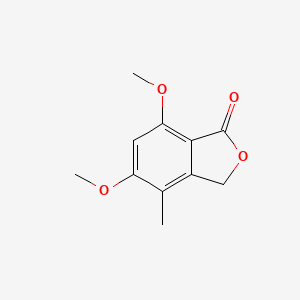
Copper iodide dimethyl sulfide complex
Overview
Description
Copper iodide dimethyl sulfide complex is a compound with the linear formula (CuI)4 • 3 [(CH3)2S]. It has a molecular weight of 948.20 and appears as a solid . This complex is generally used as a catalyst for conjugate addition reactions .
Chemical Reactions Analysis
Copper iodide dimethyl sulfide complex shows remarkable colorimetric sensing behavior via emission color upon exposure to dimethyl sulfide (DMS) vapor, shifting from pink to green emission . More detailed information about its chemical reactions would require further investigation.
Physical And Chemical Properties Analysis
Copper iodide dimethyl sulfide complex is a solid with a melting point of 102-106 °C . It shows remarkable colorimetric sensing behavior via emission color upon exposure to DMS vapor .
Scientific Research Applications
Synthesis and Coordination Chemistry
Copper iodide complexes with sulfur-containing ligands have been extensively studied for their unique crystal structures and spectroscopic properties. The research by Bowmaker et al. (2009) highlights the synthesis of several copper(I) complexes using thiourea and substituted thiourea ligands, which resulted in discovering new complexes and methods for their synthesis. These complexes demonstrate various coordination geometries and provide insights into the vibrational spectroscopy of copper(I) thiourea complexes (Bowmaker et al., 2009).
Photothermal Therapy and Nanomedicine
Copper sulfide (CuS) nanoparticles, related to copper iodide dimethyl sulfide complexes in terms of their sulfide chemistry, have shown promising applications in biomedicine. Goel et al. (2014) reviewed the synthesis and biomedical applications of CuS nanoparticles, highlighting their potential in molecular imaging, cancer therapy, and drug delivery due to their photothermal properties and low toxicity (Goel et al., 2014).
Materials Science and Energy Applications
Copper sulfide nanowires synthesized in a mixed solvent have been explored as cathode materials for lithium-ion batteries by Feng et al. (2014). These nanowire bundles exhibit excellent electrochemical performance, demonstrating the potential of copper sulfide materials in energy storage applications (Feng et al., 2014).
Catalysis
Copper-catalyzed reactions are crucial in organic synthesis. Zheng et al. (2013) developed a copper-catalyzed cyanation of aryl iodide using urea and dimethyl sulfoxide as a cyanide source, offering a practical method for synthesizing aryl nitriles. This demonstrates the versatility of copper complexes in facilitating a wide range of chemical transformations (Zheng et al., 2013).
Environmental Applications
The capture of elemental mercury from coal combustion flue gas using nanostructured copper sulfide showcases an innovative approach to pollution control. Yang et al. (2018) found that nano-CuS exhibits significantly higher adsorption capacities for mercury compared to traditional sorbents, indicating the environmental potential of copper sulfide materials (Yang et al., 2018).
Mechanism of Action
Target of Action
The primary target of the Copper Iodide Dimethyl Sulfide Complex is the alpha, beta-unsaturated aldehydes and ketones . The complex acts as a catalyst for the direct conjugate addition of alkenyl groups from vinylzirconocene reagents to these targets .
Mode of Action
The Copper Iodide Dimethyl Sulfide Complex interacts with its targets through a process known as conjugate addition . This interaction results in the formation of new chemical bonds and changes in the molecular structure of the targets .
Biochemical Pathways
The Copper Iodide Dimethyl Sulfide Complex affects the redox pathways of the disulfide bond in dimethyl disulfide . Six potential mechanisms for reducing the dimethyl disulfide bridge through electron and proton capture were explored . Thermodynamic and kinetic analyses elucidated the sequence of proton and electron addition .
Pharmacokinetics
It’s known that the complex is a solid at room temperature . Its melting point is between 102-106°C , which may impact its bioavailability and distribution within a system.
Result of Action
The result of the Copper Iodide Dimethyl Sulfide Complex’s action is the formation of new chemical bonds and changes in the molecular structure of the targets . This can lead to variations in the physicochemical properties of the system .
Action Environment
The action of the Copper Iodide Dimethyl Sulfide Complex is influenced by environmental factors. For instance, the complex shows remarkable colorimetric sensing behavior via emission color upon exposure to dimethyl sulfide (DMS) vapor, shifting from pink to green emission . This suggests that the complex’s action, efficacy, and stability can be influenced by the presence of certain vapors in its environment .
Safety and Hazards
Future Directions
The future directions of research on Copper iodide dimethyl sulfide complex could involve further exploration of its vapochromic behavior and potential applications in colorimetric sensing . Additionally, the development of molecularly defined copper(I) catalysts with defined structural characteristics could be a promising area of research .
properties
IUPAC Name |
iodocopper;methylsulfanylmethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H6S.4Cu.4HI/c3*1-3-2;;;;;;;;/h3*1-2H3;;;;;4*1H/q;;;4*+1;;;;/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXRJJSAVIXAAON-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC.CSC.CSC.[Cu]I.[Cu]I.[Cu]I.[Cu]I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18Cu4I4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60445897 | |
| Record name | Copper iodide dimethyl sulfide complex | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60445897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
948.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Iodocopper;methylsulfanylmethane | |
CAS RN |
914915-20-1 | |
| Record name | Copper iodide dimethyl sulfide complex | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60445897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 914915-20-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



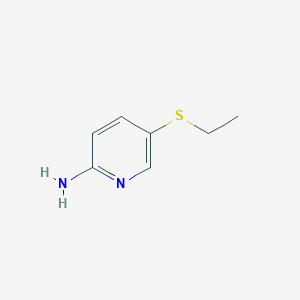
![7-Chloro-N-(pyridin-3-yl)[1,3]thiazolo[5,4-d]pyrimidin-2-amine](/img/structure/B1624920.png)
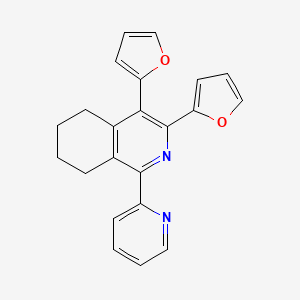
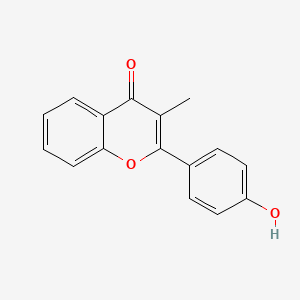

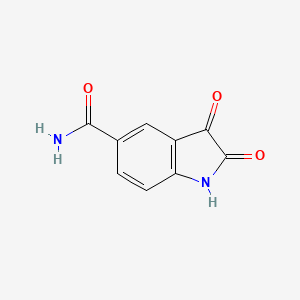

![3-Methylthio-1-phenyl-4,5-dihydro-1H-benzo[g]indazole](/img/structure/B1624928.png)
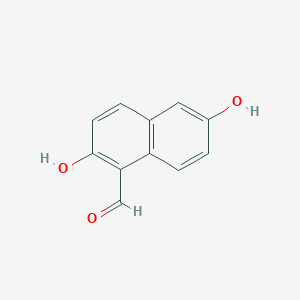
![1,3-Bis[(phenylseleno)methyl]benzene](/img/structure/B1624932.png)
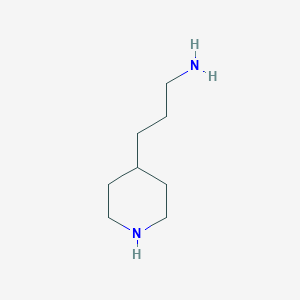
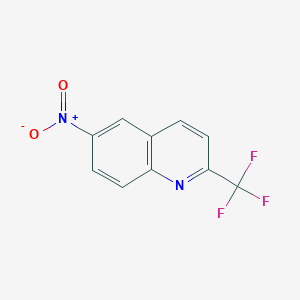
![1-Methyl-6,7-dihydro-1H-pyrrolo[3,2-C]pyridine](/img/structure/B1624937.png)
